

Application Notes and Protocols: Immunofluorescence Staining of IL-31RA in Skin Biopsies

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These application notes provide a detailed protocol for the immunofluorescent detection of Interleukin-31 Receptor Alpha (IL-31RA) in human skin biopsies. This protocol is intended for researchers investigating the role of the IL-31 pathway in various skin pathologies, including atopic dermatitis, prurigo nodularis, and other pruritic conditions.

Introduction

Interleukin-31 (IL-31) is a crucial cytokine implicated in the pathogenesis of chronic inflammatory and pruritic skin diseases.[1][2] It exerts its effects by binding to a heterodimeric receptor complex consisting of IL-31RA and Oncostatin M Receptor Beta (OSMRβ).[1] The expression of IL-31RA has been observed on various cell types within the skin, including keratinocytes, sensory neurons, and immune cells such as macrophages and dendritic cells.[1] Consequently, the visualization and quantification of IL-31RA in skin biopsies are critical for understanding its role in disease and for the development of targeted therapeutics. This document provides a comprehensive immunofluorescence staining protocol for IL-31RA in both frozen and paraffin-embedded human skin sections.

Data Presentation: IL-31RA Expression in Diseased vs. Healthy Skin



Methodological & Application

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The following table summarizes representative quantitative data on IL-31RA expression in skin biopsies from patients with pruritic skin conditions compared to healthy controls, as determined by immunofluorescence analysis in various studies.



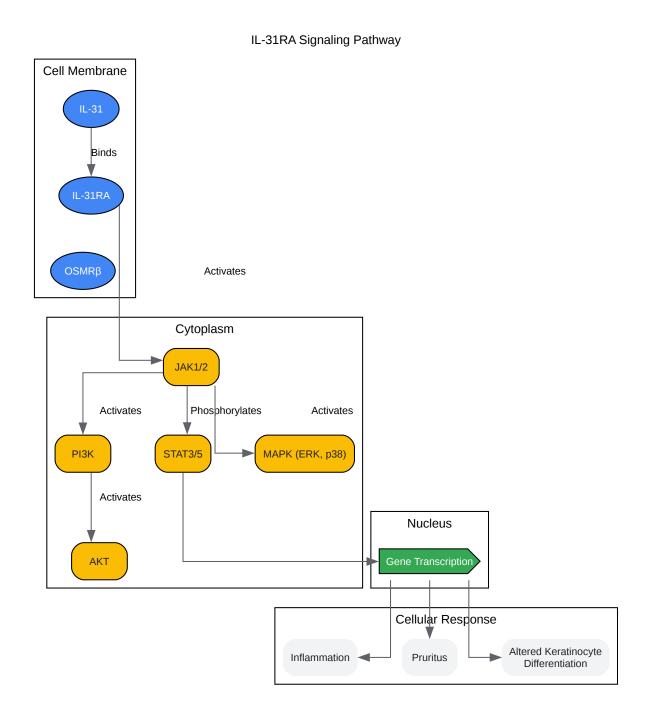
Condition	Tissue Type	Analytical Method	Key Findings	Reference
Atopic Dermatitis	Lesional Skin	Immunohistoche mistry	Increased IL- 31RA expression in inflammatory infiltrates compared to controls.	[3][4][5]
Atopic Dermatitis	Lesional Skin	Immunohistoche mistry	Higher levels of IL-31RA expression on epidermal keratinocytes compared to normal individuals.	[6]
Prurigo Nodularis	Lesional Skin	Immunohistoche mistry	Intensity of pruritus correlates with the number of dermal IL-31RA+ cells.	[1]
Prurigo Nodularis	Lesional Skin	Immunohistoche mistry	50-fold higher levels of IL-31 in PN lesions compared to healthy skin, implying a role for its receptor.	[7]
Healthy Control	Normal Skin	Immunohistoche mistry	Basal expression of IL-31RA observed.	[3][4][6]



Signaling Pathway

The binding of IL-31 to the IL-31RA/OSMR β receptor complex activates downstream signaling cascades, primarily the JAK/STAT, PI3K/AKT, and MAPK pathways, leading to the transcription of genes involved in inflammation and pruritus.





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Caption: IL-31RA Signaling Cascade.

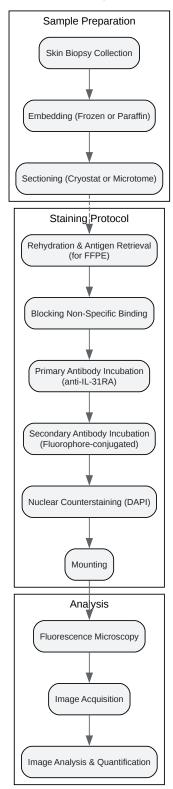


Experimental Workflow

The following diagram outlines the general workflow for immunofluorescence staining of IL-31RA in skin biopsies.



Immunofluorescence Staining Workflow for IL-31RA



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Caption: General Immunofluorescence Workflow.



Experimental Protocols

This section provides detailed methodologies for immunofluorescence staining of IL-31RA in both frozen and formalin-fixed, paraffin-embedded (FFPE) skin sections.

Protocol 1: Staining of Frozen Skin Sections

Materials:

- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Phosphate-Buffered Saline (PBS)
- Fixative: 4% Paraformaldehyde (PFA) in PBS or cold acetone
- Blocking Buffer: 5-10% normal serum (from the same species as the secondary antibody) in PBS with 0.1% Triton X-100 (PBS-T)
- Primary Antibody: Goat anti-human IL-31RA polyclonal antibody (or other validated antibody)
- Secondary Antibody: Fluorophore-conjugated donkey anti-goat IgG (e.g., Alexa Fluor 488 or 594)
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
- Antifade Mounting Medium
- Coverslips and microscope slides

Procedure:

- Sample Preparation:
 - Embed fresh skin biopsies in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.
 - Store frozen blocks at -80°C until sectioning.



- Cut 5-10 μm thick sections using a cryostat and mount on charged microscope slides.
- Air dry the sections for 30 minutes at room temperature.

Fixation:

- Fix the sections with 4% PFA for 15 minutes at room temperature or with ice-cold acetone for 10 minutes at -20°C.
- Wash the slides three times for 5 minutes each in PBS.

· Blocking:

- Incubate the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
- · Primary Antibody Incubation:
 - Dilute the primary anti-IL-31RA antibody to its optimal concentration in Blocking Buffer.
 - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

Washing:

- Wash the slides three times for 10 minutes each in PBS-T.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
 - Incubate the sections with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

Washing:

- Wash the slides three times for 10 minutes each in PBS-T, protected from light.
- Counterstaining:



- Incubate the sections with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[8][9]
- Rinse the slides briefly with PBS.
- Mounting:
 - Mount the sections with a drop of antifade mounting medium and cover with a coverslip.
 - Seal the edges of the coverslip with nail polish to prevent drying.
- Imaging:
 - Visualize the staining using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophore and DAPI.

Protocol 2: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Skin Sections

Materials:

- Xylene or a xylene substitute
- Graded ethanol series (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Solution (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
- All other materials as listed in Protocol 1

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene two times for 5 minutes each.
 - Immerse slides in 100% ethanol two times for 3 minutes each.



- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in deionized water for 5 minutes.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing the slides in pre-heated Antigen Retrieval Solution. Common methods include using a microwave, pressure cooker, or water bath. The optimal time and temperature should be determined empirically, but a typical starting point is 20 minutes at 95-100°C.
 - Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
 - Rinse the slides in deionized water and then in PBS.
- Staining:
 - Proceed with the Blocking, Primary Antibody Incubation, Washing, Secondary Antibody Incubation, Counterstaining, and Mounting steps as described in Protocol 1 (steps 3-10).

Image Analysis and Quantification

Quantitative analysis of immunofluorescence images can be performed using software such as ImageJ/Fiji or CellProfiler.[10][11] This allows for the measurement of staining intensity and the area of positive staining, providing objective data for comparison between different samples. Key parameters to quantify include:

- Mean Fluorescence Intensity (MFI): Average intensity of the fluorescent signal within a defined region of interest (e.g., epidermis, dermis).
- Area Fraction: The percentage of the total area of a region of interest that shows positive staining above a set threshold.

These quantitative approaches provide a more robust analysis than qualitative assessment alone.[12]



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